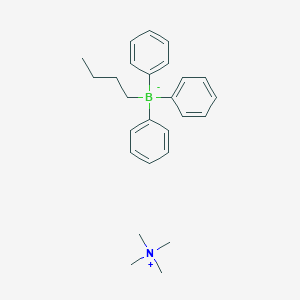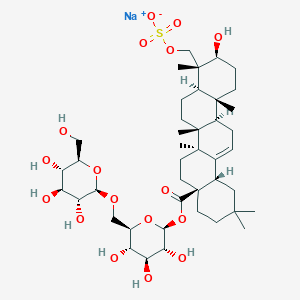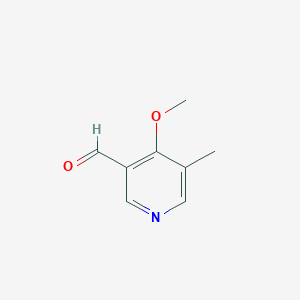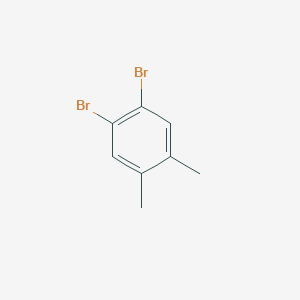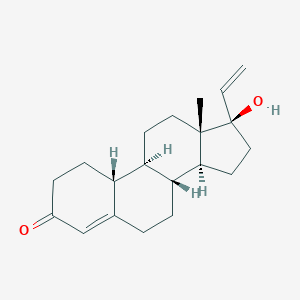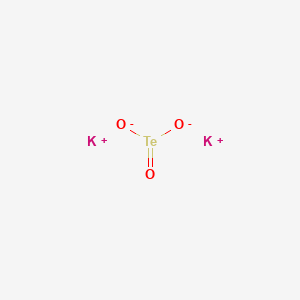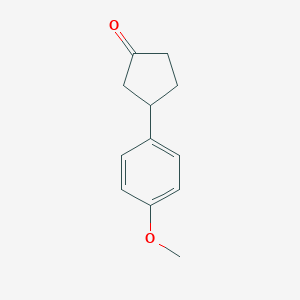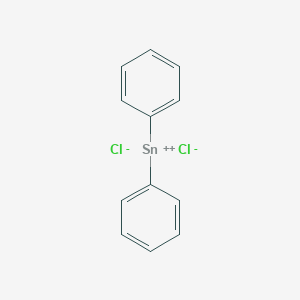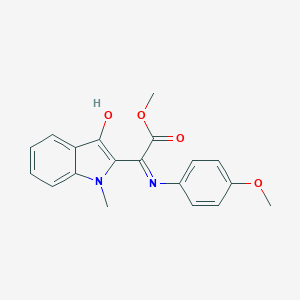
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone, also known as MMPI, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Wirkmechanismus
The mechanism of action of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone involves the inhibition of MMPs, which are enzymes that break down the extracellular matrix (ECM) in tissues. By inhibiting MMPs, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone prevents the degradation of the ECM and reduces cancer cell invasion and metastasis. (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone also induces apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone has been shown to have a variety of biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory properties and to reduce the expression of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting cancer cell growth and metastasis in preclinical studies. However, one of the limitations of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in cancer treatment. Finally, more research is needed to investigate the potential applications of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone in other areas of scientific research, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone is a synthetic compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone as a therapeutic agent for cancer treatment and other areas of scientific research.
Synthesemethoden
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone can be synthesized using a variety of methods, including the condensation of 4-methoxybenzaldehyde with methyl anthranilate in the presence of a base, followed by the addition of an acid chloride and a base to form the final product. Another method involves the reaction of 4-methoxybenzaldehyde with methyl anthranilate in the presence of an acid catalyst, followed by the addition of an acid chloride and a base to form (E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone.
Eigenschaften
CAS-Nummer |
113917-64-9 |
|---|---|
Produktname |
(E)-2-(((Methoxycarbonyl)(4-methoxyphenyl)amino)methylene)-1-methyl-3(2H)-indolone |
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl 2-(3-hydroxy-1-methylindol-2-yl)-2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C19H18N2O4/c1-21-15-7-5-4-6-14(15)18(22)17(21)16(19(23)25-3)20-12-8-10-13(24-2)11-9-12/h4-11,22H,1-3H3 |
InChI-Schlüssel |
LFEXUUISLYRGKB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C(=NC3=CC=C(C=C3)OC)C(=O)OC)O |
Synonyme |
methyl (2E)-2-[(4-methoxyphenyl)amino]-2-(1-methyl-3-oxo-indol-2-ylide ne)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



